![molecular formula C18H21N3O2 B7678110 N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7678110.png)
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide (referred to as NM-3) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
NM-3 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in tumor growth and metastasis. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
NM-3 has been found to have various biochemical and physiological effects in the body. It has antioxidant properties and can scavenge free radicals, which are harmful to cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, NM-3 has been found to have analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NM-3 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using NM-3 is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on NM-3. One area of interest is in the development of NM-3 analogs with improved solubility and efficacy. Another area of research is in the use of NM-3 in combination with other drugs for synergistic effects. Additionally, there is potential for the use of NM-3 in the treatment of other diseases such as cardiovascular disease and diabetes, which require further investigation.
Conclusion:
NM-3 is a chemical compound with potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins in the body, which has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on NM-3 that hold promise for the development of novel therapeutics.
Métodos De Síntesis
NM-3 can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitropyridine-2-carboxylic acid with thionyl chloride to form 4-methyl-3-chloropyridine-2-carboxylic acid. This is followed by the reaction of the resulting compound with 4-methyl-3-(methyl(propan-2-yl)carbamoyl)phenylamine to form NM-3.
Aplicaciones Científicas De Investigación
NM-3 has been found to have potential therapeutic applications in the treatment of various diseases. One of the areas of research is in the treatment of cancer. Studies have shown that NM-3 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. NM-3 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)21(4)18(23)16-10-15(8-7-13(16)3)20-17(22)14-6-5-9-19-11-14/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXAUFWIBAHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
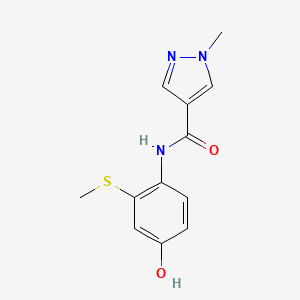
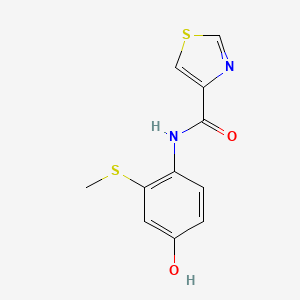
![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)
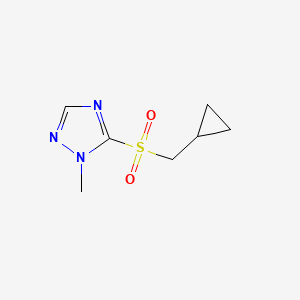
![N-[2-[5-[5-chloro-2-(ethylamino)phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7678073.png)
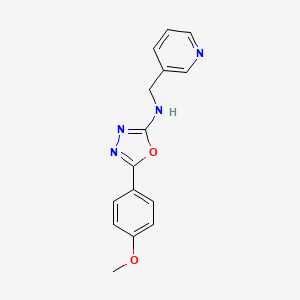
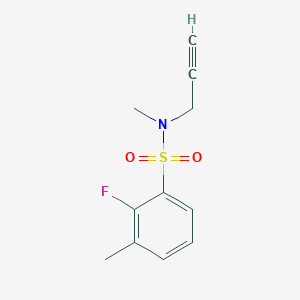
![4-[[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl-methylamino]methyl]pyridin-2-amine](/img/structure/B7678097.png)
![4-(cyclopropanecarbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678098.png)

![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
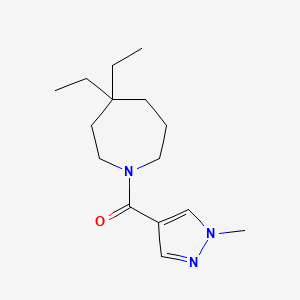
![N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide](/img/structure/B7678133.png)
